
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde is a chemical compound that belongs to the class of aldehydes. It is a pale yellow liquid with a characteristic odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The mechanism of action of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It also inhibits the replication of viruses by interfering with their nucleic acid synthesis.
Efectos Bioquímicos Y Fisiológicos
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties and can protect cells from oxidative stress. It also exhibits anti-inflammatory activity and can reduce inflammation in the body. Additionally, it has been shown to possess neuroprotective properties and can protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde in lab experiments is its broad spectrum of activity against various microorganisms. It is also relatively easy to synthesize and purify. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde. One area of interest is the development of new synthetic routes that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action and optimize its use in various applications. The potential applications of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde in material science, such as the development of new polymers and catalysts, also warrant further investigation.
Métodos De Síntesis
The synthesis of (2S)-1-but-3-enylpyrrolidine-2-carbaldehyde involves the reaction of (S)-proline with crotonaldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antibacterial, antifungal, and antiviral properties. It has also been studied for its anticancer activity. Additionally, this compound has been used as a chiral building block in organic synthesis.
Propiedades
Número CAS |
174226-64-3 |
|---|---|
Nombre del producto |
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(2S)-1-but-3-enylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,8-9H,1,3-7H2/t9-/m0/s1 |
Clave InChI |
DJQFPPRAYVOEMV-VIFPVBQESA-N |
SMILES isomérico |
C=CCCN1CCC[C@H]1C=O |
SMILES |
C=CCCN1CCCC1C=O |
SMILES canónico |
C=CCCN1CCCC1C=O |
Sinónimos |
2-Pyrrolidinecarboxaldehyde, 1-(3-butenyl)-, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



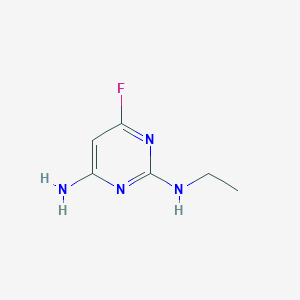
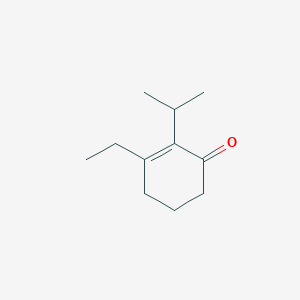
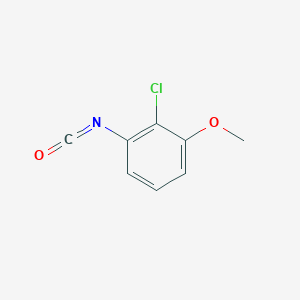
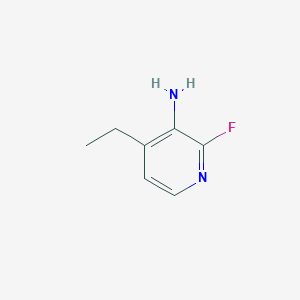
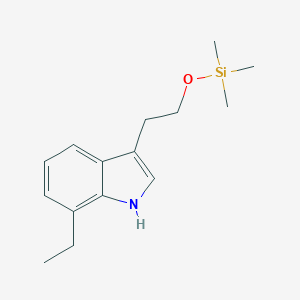
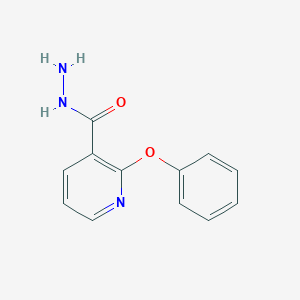
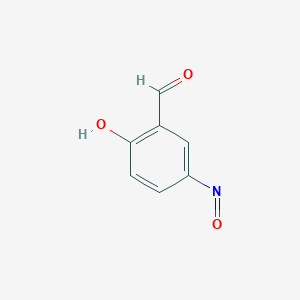
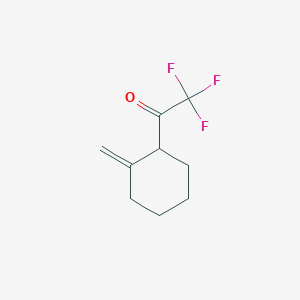
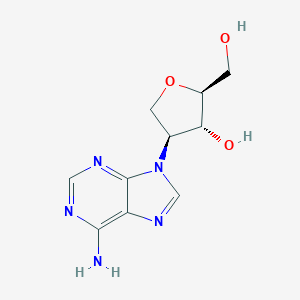
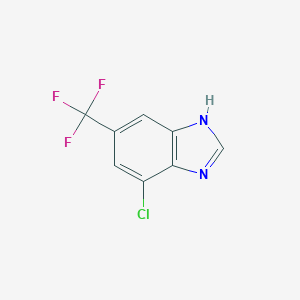
![2-Isopropylbenzo[d]thiazol-7-ol](/img/structure/B71443.png)
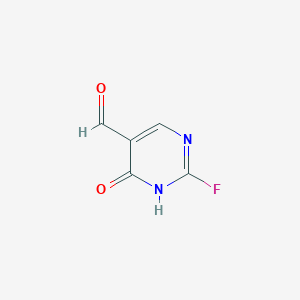
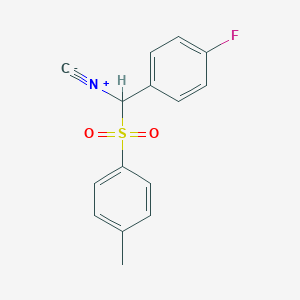
![Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]-(9CI)](/img/structure/B71449.png)